molecular formula C9H8FN B1443120 3-Ethyl-4-fluorobenzonitrile CAS No. 869299-63-8

3-Ethyl-4-fluorobenzonitrile

Cat. No.: B1443120
CAS No.: 869299-63-8
M. Wt: 149.16 g/mol
InChI Key: RFLBKVBNVUDWDP-UHFFFAOYSA-N
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Description

3-Ethyl-4-fluorobenzonitrile is a chemical compound with the molecular formula C9H8FN . It has an average mass of 149.165 Da and a monoisotopic mass of 149.064072 Da . It is commonly used in the laboratory for various purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 8 hydrogen atoms, and 1 fluorine atom . The structure can be represented by the SMILES notation: CCC1=CC(C#N)=CC=C1F .


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 219.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.6±3.0 kJ/mol and a flash point of 93.0±12.1 °C . The compound has a molar refractivity of 40.7±0.4 cm3 and a polar surface area of 24 Å2 .

Scientific Research Applications

Structural and Electronic Properties

  • A study by (Ribeiro da Silva et al., 2012) explored the energetic and structural characteristics of monofluorobenzonitriles, including 4-fluorobenzonitrile. It focused on the standard molar enthalpies of formation and vapor-pressure studies, while also evaluating electronic properties through various theoretical approaches.

Synthesis and Preparation

  • (Gopinathan et al., 2009) described an improved synthesis method for a related compound, which is a precursor for PET radioligand [18F]SP203, indicating the relevance of such compounds in medical imaging.
  • (Suzuki & Kimura, 1991) and (1992) detailed the synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles, emphasizing the significance of fluorination techniques in producing these compounds.

Spectroscopy and Chemical Analysis

  • (Dutta et al., 1986) conducted a microwave spectral study of 3-fluorobenzonitrile, providing insights into the molecular structure and properties relevant to 3-Ethyl-4-fluorobenzonitrile.

Chemical Properties and Reactions

  • (Zhi, 2001) researched the synthesis of 4-fluorobenzonitrile, showcasing the chemical processes and conditions ideal for creating similar compounds.
  • The electrochemical reduction of carbon–fluorine bonds in 4-fluorobenzonitrile was examined by (Muthukrishnan & Sangaranarayanan, 2007), highlighting the chemical reactivity that could be pertinent to this compound.

Applications in Radiochemistry

  • (Zlatopolskiy et al., 2012) explored the use of 4-fluorobenzonitrile oxide in cycloadditions for low-molecular weight radiopharmaceuticals, implying potential applications of this compound in similar areas.

Safety and Hazards

3-Ethyl-4-fluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, and eye protection are advised .

Future Directions

3-Ethyl-4-fluorobenzonitrile is used in various applications such as pharmaceutical intermediates, agricultural chemicals, dyes, and electronic materials . The global market size of this compound is expected to grow in the future .

Properties

IUPAC Name

3-ethyl-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-2-8-5-7(6-11)3-4-9(8)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLBKVBNVUDWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727650
Record name 3-Ethyl-4-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869299-63-8
Record name 3-Ethyl-4-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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